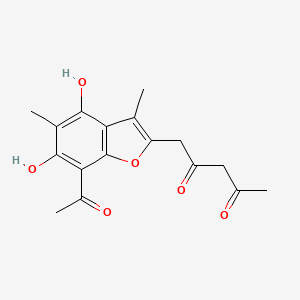![molecular formula C9H10N2O3 B14720477 N-[1-(4-Nitrophenyl)propylidene]hydroxylamine CAS No. 10342-56-0](/img/structure/B14720477.png)
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a nitrophenyl group attached to a propylidene chain, which is further linked to a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Aqueous or alcoholic media, depending on the reaction.
Major Products Formed
Reduction: 4-Aminophenylpropylidenehydroxylamine.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted phenylpropylidenehydroxylamines.
Aplicaciones Científicas De Investigación
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction or oxidation, leading to the formation of reactive intermediates that can interact with various biomolecules. The hydroxylamine group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine: Similar structure but with a piperidine ring instead of a propylidene chain.
Diphenylmethanone N-[1-(2,5-dihydroxyphenyl)propylidene]hydrazine: Contains a hydrazine group instead of a hydroxylamine group.
Uniqueness
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial processes.
Propiedades
Número CAS |
10342-56-0 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
N-[1-(4-nitrophenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(10-12)7-3-5-8(6-4-7)11(13)14/h3-6,12H,2H2,1H3 |
Clave InChI |
QSHOWNQCVROVFL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


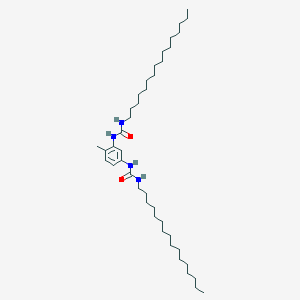
![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
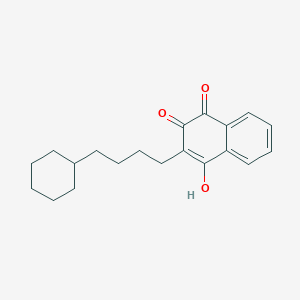
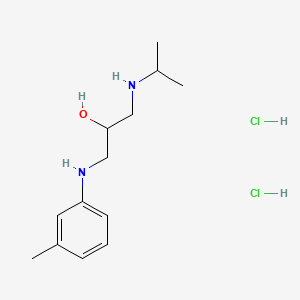





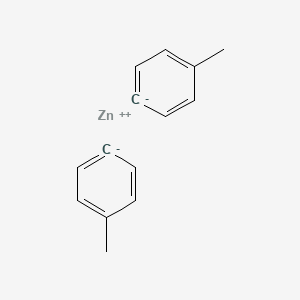
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
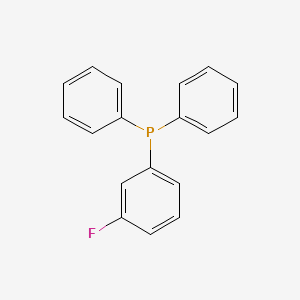
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
